Regiochemical Differentiation: 5-Carboxylic Acid vs. 3- and 6-Carboxylic Acid Pyrazolo[1,5-a]pyrimidine Regioisomers
The carboxylic acid position on the pyrazolo[1,5-a]pyrimidine scaffold is a critical determinant of biological target engagement. The 5-carboxylic acid regioisomer (exemplified by the target compound) is structurally distinct from the more commonly explored 3-carboxylic acid and 6-carboxylic acid analogs. In the COX-2/5-LOX inhibitor series, pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives were initially reported as potent in vitro angiotensin II antagonists but lacked oral antihypertensive activity, highlighting a key pharmacokinetic limitation of 3-carboxy regioisomers [1]. Conversely, 5-carboxylic acid-substituted pyrazolopyrimidines have been developed as dual COX-2/5-LOX inhibitors with nanomolar potency (IC₅₀ range: 53.32–254.90 nM against COX-2) and measurable COX-2/COX-1 selectivity indices of 2.80 to 14.20 [2]. For kinase applications, pyrazolo[1,5-a]pyrimidine-5-carboxylic acid-containing compounds have yielded PIM-1 inhibitors with IC₅₀ values as low as 0.87 μM [3], while 6-carboxylic acid congeners (e.g., 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, CAS 329207-48-9) have been structurally characterized in complex with cyclophilin D, suggesting divergent target preferences [4]. The 5-carboxy substitution thus offers a distinct pharmacological vector compared to alternative regioisomers.
| Evidence Dimension | Regiochemical position of the carboxylic acid group and associated biological target profile |
|---|---|
| Target Compound Data | 5-carboxylic acid regioisomer: COX-2 IC₅₀ class range 53.32–254.90 nM; PIM-1 inhibition IC₅₀ down to 0.87 μM |
| Comparator Or Baseline | 3-carboxylic acid regioisomers: potent in vitro AII antagonists lacking oral activity; 6-carboxylic acid regioisomers: cyclophilin D binding (structural biology context) |
| Quantified Difference | 5-carboxy regioisomers demonstrate dual COX-2/5-LOX inhibition with selectivity indices 2.80–14.20 vs. COX-1, whereas 3-carboxy regioisomers fail to translate in vitro potency to in vivo efficacy. Kinase targeting profiles also diverge between regioisomers. |
| Conditions | In vitro COX-2 enzymatic assays; PIM-1 kinase inhibition assay; X-ray crystallography of cyclophilin D complex |
Why This Matters
The 5-carboxylic acid regioisomer enables pharmacological profiles (e.g., dual COX-2/5-LOX inhibition, PIM-1 kinase targeting) not accessible to 3- or 6-carboxy analogs, making it the preferred scaffold for these therapeutic programs.
- [1] Synthesis and Structure-Activity Relationship of a New Series of Potent Angiotensin II Receptor Antagonists: Pyrazolo(1,5-a)pyrimidine Derivatives. 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives: potent in vitro AII antagonists lacking oral antihypertensive activity. View Source
- [2] 5-LOX x COXs – Drugs, Indications, Patents – Synapse. COX-2 IC₅₀: 53.32–254.90 nM; Celecoxib IC₅₀ = 6.73 nM; Meloxicam IC₅₀ = 52.35 nM; selectivity indices: 2.80–14.20. View Source
- [3] Synthesis of novel series of pyrazolo[1,5-a]pyrimidines target PIM-1 kinase. Compound 3h: PIM-1 IC₅₀ = 0.87 μM. View Source
- [4] PDBsum entry 7r2l: Human cyclophilin D in complex with N-(4-aminophenyl)-7-methyl-2-oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-6-carboxamide. View Source
